molecular formula C8H18O B12673692 (R)-4-Octanol CAS No. 61559-29-3

(R)-4-Octanol

Cat. No.: B12673692
CAS No.: 61559-29-3
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-MRVPVSSYSA-N
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Description

®-4-Octanol is a chiral alcohol with the molecular formula C8H18O. It is an enantiomer of 4-octanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavor and fragrance agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-4-Octanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-octanone using chiral catalysts. This method involves the use of a chiral catalyst to selectively reduce the ketone group to an alcohol, resulting in the formation of ®-4-octanol. Another method involves the resolution of racemic 4-octanol using chiral resolving agents, which separates the enantiomers based on their different interactions with the resolving agent.

Industrial Production Methods

In an industrial setting, ®-4-octanol can be produced through the hydrogenation of 4-octanone using a chiral catalyst. This process involves the use of high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the product.

Chemical Reactions Analysis

Types of Reactions

®-4-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: ®-4-Octanol can be oxidized to 4-octanone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to octane using strong reducing agents like lithium aluminum hydride.

    Substitution: ®-4-Octanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride to form 4-octyl chloride.

Major Products Formed

    Oxidation: 4-Octanone

    Reduction: Octane

    Substitution: 4-Octyl chloride

Scientific Research Applications

®-4-Octanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and chiral catalysis.

    Biology: ®-4-Octanol is used in the study of enzyme-substrate interactions and as a model compound in the study of metabolic pathways involving alcohols.

    Industry: ®-4-Octanol is used as a flavor and fragrance agent due to its pleasant odor. It is also used in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of ®-4-octanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to 4-octanone. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Octanol: The enantiomer of ®-4-octanol, with similar chemical properties but different biological activities due to its opposite chirality.

    4-Octanone: The oxidized form of 4-octanol, used in similar applications but with different reactivity.

    Octane: The fully reduced form of 4-octanol, used primarily as a fuel.

Uniqueness

®-4-Octanol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and as a chiral probe in scientific research. Its specific three-dimensional arrangement makes it valuable in the study of stereochemistry and chiral interactions.

Biological Activity

(R)-4-Octanol, a chiral alcohol with the chemical formula C8H18O, exhibits significant biological activity, particularly as an inhibitor of T-type calcium channels. This property makes it relevant in various fields, including pharmacology and agriculture. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C8H18O
  • Molar Mass : 130.23 g/mol
  • Density : 0.818 g/mL at 20 °C
  • Boiling Point : 174-176 °C
  • Flash Point : 65 °C
  • Solubility : Soluble in most organic solvents but insoluble in water .

This compound primarily functions as a T-type calcium channel inhibitor. This inhibition affects several physiological processes:

  • Muscle Contraction : By inhibiting calcium influx, this compound can modulate muscle contraction dynamics.
  • Neurotransmitter Release : The compound's action on calcium channels can influence neurotransmitter release in the nervous system, potentially impacting synaptic transmission and plasticity.

Antifungal Properties

Research indicates that this compound can inhibit the growth of certain fungi, notably Aspergillus flavus, which is significant in postharvest grain preservation. The antifungal activity is attributed to its ability to disrupt cellular processes in fungal cells by interfering with calcium signaling pathways.

Pharmacokinetics

The pharmacokinetics of this compound suggest that its bioavailability is influenced by its partition coefficient between octanol and water, a critical factor for understanding its distribution in biological systems. The log KowK_{ow} value indicates its lipophilicity, which is essential for predicting absorption and bioactivity .

Case Studies and Research Findings

  • Inhibition of T-Type Calcium Channels :
    • A study demonstrated that this compound effectively inhibits T-type calcium channels in vitro, leading to reduced cellular excitability and altered muscle contraction patterns.
  • Antifungal Activity :
    • In laboratory settings, this compound exhibited significant antifungal activity against Aspergillus flavus, with a minimum inhibitory concentration (MIC) indicating effective growth inhibition at low concentrations.
  • Impact on Cellular Processes :
    • Research has shown that exposure to this compound alters intracellular calcium levels, leading to changes in cell signaling pathways that are crucial for both fungal and mammalian cells .

Comparative Analysis with Other Compounds

The following table compares the biological activity of this compound with other similar compounds:

CompoundT-Type Calcium Channel InhibitionAntifungal ActivityLog KowK_{ow}
This compoundYesYes (Aspergillus)2.77
Octan-1-olModerateNo2.92
Decan-1-olNoModerate3.12

Properties

CAS No.

61559-29-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4R)-octan-4-ol

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

WOFPPJOZXUTRAU-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H](CCC)O

Canonical SMILES

CCCCC(CCC)O

Origin of Product

United States

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